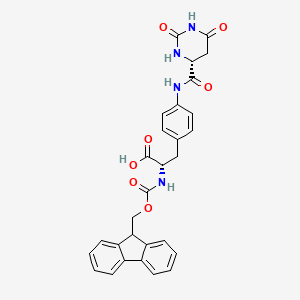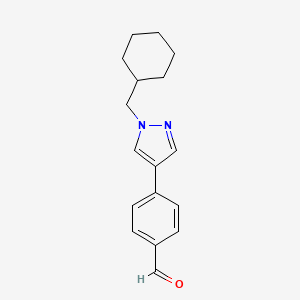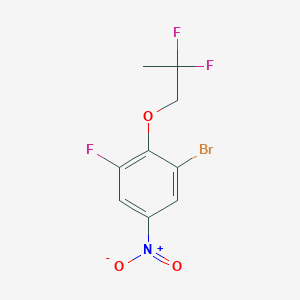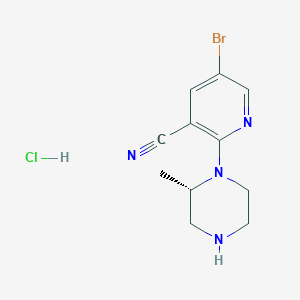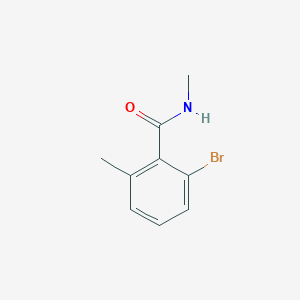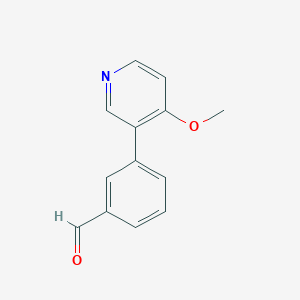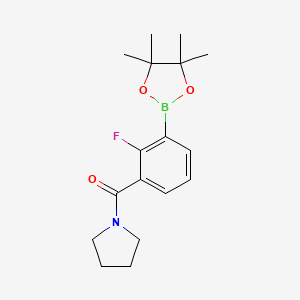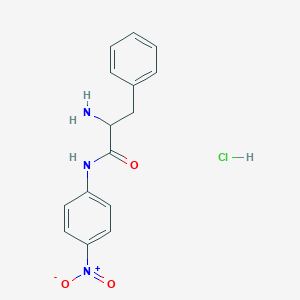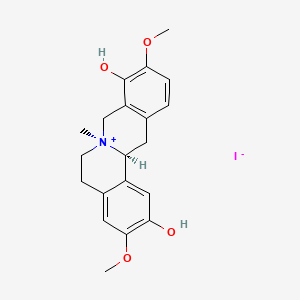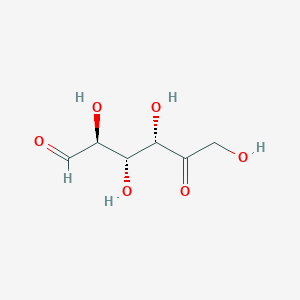
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal
Overview
Description
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal: is a monosaccharide derivative, specifically a ketose form of D-mannose
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal can be synthesized through the oxidation of D-mannose. One common method involves the use of specific oxidizing agents under controlled conditions to convert the hydroxyl group at the C-5 position of D-mannose to a keto group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of microbial fermentation. For instance, certain strains of bacteria such as Gluconobacter oxydans have been optimized to produce this compound through fermentation processes . These methods are designed to maximize yield and efficiency, making the production process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group, converting it back to D-mannose.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed:
Oxidation: Products may include further oxidized derivatives of this compound.
Reduction: The primary product is D-mannose.
Substitution: Various substituted derivatives of this compound, depending on the reagents used.
Scientific Research Applications
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in glycosylation processes and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal involves its interaction with specific enzymes and metabolic pathways. For example, it can be converted into other sugar derivatives through enzymatic reactions, influencing various biological processes. The molecular targets include enzymes involved in carbohydrate metabolism, such as isomerases and epimerases .
Comparison with Similar Compounds
D-mannose: A closely related sugar that differs by having a hydroxyl group instead of a keto group at the C-5 position.
D-glucose: Another epimer of D-mannose, differing at the C-2 position.
D-fructose: A ketohexose similar to (2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal but with the keto group at the C-2 position.
Uniqueness: this compound is unique due to its specific keto group at the C-5 position, which imparts distinct chemical properties and reactivity compared to its epimers and other related sugars .
Properties
IUPAC Name |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3,5-6,8-9,11-12H,2H2/t3-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVYLQGLQYIKKF-UYFOZJQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@@H](C=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8122095.png)
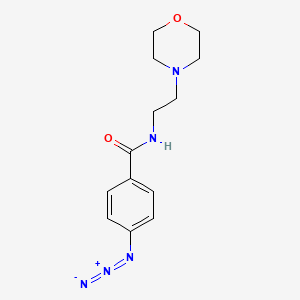
![[2-(4-Bromophenyl)-ethyl]-cyclobutylcarbamic acid tert-butyl ester](/img/structure/B8122104.png)
